Brinzolamide

Descripción general

Descripción

La brinzolamida es un inhibidor de la anhidrasa carbónica que se utiliza principalmente para disminuir la presión intraocular en pacientes con glaucoma de ángulo abierto o hipertensión ocular . Es un inhibidor reversible, no competitivo y altamente específico de la anhidrasa carbónica II, una enzima que se encuentra en los eritrocitos y otros tejidos, incluido el ojo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Finalmente, se elimina el grupo protector en el sitio C-3 . Este método mejora la viabilidad de la producción industrial a gran escala al reducir los riesgos y costos de seguridad .

Métodos de producción industrial

La producción industrial de brinzolamida generalmente implica el uso de tetrahidrofurano como solvente y trietilamina como base . La reacción se lleva a cabo a bajas temperaturas para asegurar la estabilidad de los compuestos intermedios .

Análisis De Reacciones Químicas

Tipos de reacciones

La brinzolamida experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen ácido fórmico, acetonitrilo y varias bases como la trietilamina . Las reacciones generalmente se llevan a cabo en condiciones controladas para asegurar la formación de los productos deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que se procesan aún más para producir brinzolamida .

Aplicaciones Científicas De Investigación

Efficacy in Clinical Studies

Brinzolamide has been extensively studied for its effectiveness as a monotherapy and in combination with other ocular hypotensive agents. The following table summarizes key findings from various clinical trials:

Safety Profile

This compound has been shown to have a favorable safety profile compared to systemic carbonic anhydrase inhibitors. In long-term studies, it produced minimal systemic side effects, which is a significant advantage for patients who may be susceptible to systemic adverse effects from oral medications . The most commonly reported adverse events are related to ocular discomfort, such as burning or stinging upon instillation.

Combination Therapy

This compound is often used in combination with other classes of glaucoma medications to enhance efficacy while minimizing potential side effects associated with higher doses of single agents. The following points summarize findings related to combination therapies:

- This compound with Prostaglandin Analogues (PGAs) : Studies indicate that combining this compound with PGAs results in greater IOP reduction than either agent alone .

- Fixed-Dose Combinations : The fixed combination of this compound and brimonidine has been shown to provide superior IOP control compared to monotherapy and is well tolerated by patients .

Case Studies

Several case studies illustrate the practical applications of this compound in clinical settings:

- Case Study 1 : A patient with refractory glaucoma was treated with this compound as an add-on therapy to PGA after inadequate control with monotherapy. The patient's IOP decreased significantly from 25 mm Hg to 17 mm Hg within three months without serious adverse events .

- Case Study 2 : In another case, a fixed combination therapy including this compound was initiated for a patient experiencing intolerable side effects from timolol. The patient reported improved comfort and reduced IOP from 30 mm Hg to 22 mm Hg over six weeks .

Mecanismo De Acción

La brinzolamida inhibe la anhidrasa carbónica, lo que lleva a una disminución de la secreción del humor acuoso y una posterior reducción de la presión intraocular . La inhibición de la anhidrasa carbónica reduce la formación de iones bicarbonato, lo que a su vez disminuye el transporte de sodio y líquido al humor acuoso . Este mecanismo ayuda a aliviar los síntomas del glaucoma de ángulo abierto y la hipertensión ocular .

Comparación Con Compuestos Similares

Compuestos similares

Dorzolamida: Otro inhibidor de la anhidrasa carbónica que se utiliza para disminuir la presión intraocular.

Acetazolamida: Un inhibidor sistémico de la anhidrasa carbónica que se utiliza para tratar el glaucoma, la epilepsia y otras afecciones.

Metazolamida: Similar a la acetazolamida, utilizada para el tratamiento del glaucoma.

Unicidad

La brinzolamida es única debido a su mayor lipofilia, que facilita su difusión a través de la barrera hematoencefálica . Esta propiedad la hace más eficaz para reducir la presión intraocular en comparación con otros inhibidores de la anhidrasa carbónica . Además, la brinzolamida tiene una vida media más larga y una mejor tolerancia en los pacientes .

Actividad Biológica

Brinzolamide is a carbonic anhydrase inhibitor primarily used in the treatment of elevated intraocular pressure (IOP) associated with conditions such as glaucoma and ocular hypertension. This article explores its biological activity, pharmacological mechanisms, efficacy in clinical studies, and safety profile.

This compound selectively inhibits carbonic anhydrases (CAs), particularly CA II, which catalyzes the reversible conversion of carbon dioxide and water to bicarbonate ions. This inhibition reduces aqueous humor production in the eye, thereby lowering IOP. The compound is known for its high specificity and reversibility, which contributes to its favorable safety profile .

Pharmacokinetics

- Absorption : this compound is administered topically and is absorbed through the cornea. It also enters systemic circulation, binding significantly to carbonic anhydrase in red blood cells.

- Protein Binding : Approximately 60% of this compound binds to plasma proteins.

- Metabolism : It undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4. The main metabolite is N-desethylthis compound, which does not inhibit cytochrome P450 enzymes at therapeutic concentrations .

Efficacy in Clinical Studies

This compound has been evaluated in several clinical trials for its effectiveness in lowering IOP:

- Comparison with Other Treatments : A study involving 572 patients compared this compound 1% with dorzolamide 2% and timolol 0.5%. Results showed that this compound led to significant IOP reductions comparable to dorzolamide and timolol. Clinically relevant reductions (>5 mm Hg) were observed in up to 75.7% of patients using this compound .

- Fixed Combination Therapy : A fixed combination of this compound (1%) and brimonidine (0.2%) was found to be more effective than either agent alone. In a pooled analysis of two phase 3 studies involving 1350 patients, the combination therapy resulted in a mean IOP reduction significantly greater than that achieved with monotherapy (P < 0.0001) across multiple time points .

- Long-term Efficacy : In a retrospective analysis of patients switched to a fixed combination therapy from other treatments, this compound maintained effective IOP control over extended periods while demonstrating a good safety profile .

Safety Profile

This compound is generally well tolerated, with a low incidence of adverse effects:

- Ocular Discomfort : The incidence of burning or stinging upon instillation was significantly lower for this compound compared to dorzolamide (1.8% vs. 16.4%) .

- Adverse Events : In clinical trials, about 20% of patients experienced treatment-related adverse events, primarily ocular in nature. Serious adverse events were rare, with one case of moderate chest pain linked to this compound leading to study discontinuation .

Case Studies

Several case studies have illustrated the practical application and outcomes associated with this compound:

- Case Study 1 : A patient with primary open-angle glaucoma treated with this compound showed a consistent reduction in IOP over six months without significant systemic side effects.

- Case Study 2 : In a cohort switched from other therapies to the fixed combination of this compound and brimonidine, patients reported improved IOP control and fewer ocular side effects compared to previous treatments.

Propiedades

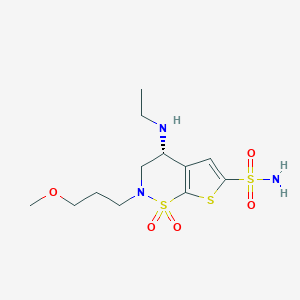

IUPAC Name |

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRKCZRJWPKOAR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045531 | |

| Record name | Brinzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brinzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.13e-01 g/L | |

| Record name | Brinzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Brinzolamide is a highly specific inhibitor of CA-II, which is the main CA isoenzyme involved in the secretion of aqueous humor. Inhibition of CA in the ciliary process of the eye slows the formation of bicarbonate, and reduces sodium and fluid transport. This results in a reduction in the rate of aqueous humor secretion and the intraocular pressure. Brinzolamide is absorbed systemically following topical ocular administration. Since it has a high affinity for CA-II, brinzolamide binds extensively to red blood cells, where CA-II is primarily found. As sufficient CA-II activity remains, adverse effects resulting from the systemic inhibition of CA by brinzolamide are not observed. The metabolite N-desethyl brinzolamide is also formed. This metabolite binds to CA and accumulates in red blood cells as well. In the presence of brinzolamide, the metabolite binds mainly to carbonic anhydrase I (CA-I). | |

| Record name | Brinzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

138890-62-7 | |

| Record name | Brinzolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138890-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brinzolamide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138890627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brinzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brinzolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRINZOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9451Z89515 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Brinzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 °C | |

| Record name | Brinzolamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brinzolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.